4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, substituted with piperidine and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3,5-dimethylpiperidine and 4-methylphenylpyrrolidinone. These intermediates are then subjected to acylation and condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpiperidine: A related compound with similar structural features.
Pyrrolidine-2-one: Shares the pyrrolidinone core structure.
4-Methylphenylpyrrolidinone: Contains the methylphenyl group attached to the pyrrolidinone ring.
Uniqueness
4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H35N3O3 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-[4-(3,5-dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H35N3O3/c1-17-4-6-22(7-5-17)28-16-21(13-23(28)29)25(31)26-10-8-20(9-11-26)24(30)27-14-18(2)12-19(3)15-27/h4-7,18-21H,8-16H2,1-3H3 |
InChI Key |
GBTPRFUSTOXFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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